molecular formula C10H9FO2 B13040433 7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13040433
M. Wt: 180.17 g/mol
InChI Key: ANSARKUZNVLFML-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone and often occur in plants as glycosides

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Fluoro-5-methyl-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of the fluorine atom at the 7-position and the methyl group at the 5-position. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

7-fluoro-5-methyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO2/c1-6-4-7(11)5-9-10(6)8(12)2-3-13-9/h4-5H,2-3H2,1H3

InChI Key

ANSARKUZNVLFML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)CCO2)F

Origin of Product

United States

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